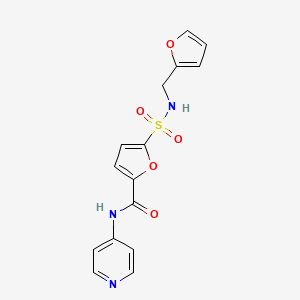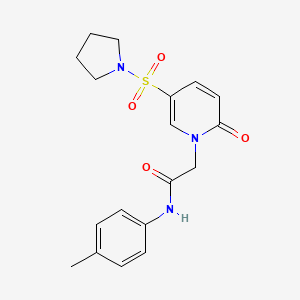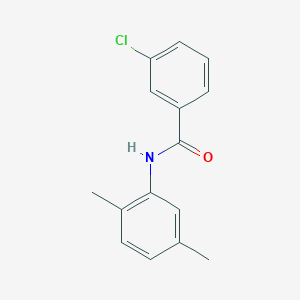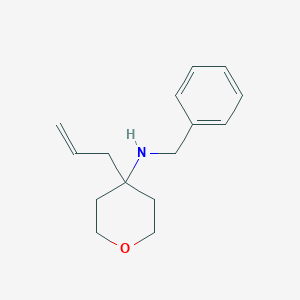![molecular formula C19H12F4N6OS B2569507 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 863460-15-5](/img/structure/B2569507.png)
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of thienotriazolodiazepine with potent sedative and anxiolytic effects . It has been sold as a designer drug .
Synthesis Analysis
The synthesis of compounds related to this molecule has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis of similar compounds involved the reaction of 6-amino-2,3-dihydro-2-thioxo-pyrimidin-4(1H)-one with chalcone in dimethylformamide .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple ring structures including a pyrimidine ring and a triazole ring . It also contains fluorophenyl and trifluoromethylphenyl groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Huisgen 1,3-dipolar cycloaddition reaction . Further details about the specific reactions involved in the synthesis of this compound are not available from the search results.Aplicaciones Científicas De Investigación
Imaging Agents Development
This compound belongs to a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, selectively targeting the translocator protein (18 kDa) for imaging purposes. It has been employed in the radiosynthesis of radioligands like [18F]PBR111, which facilitates in vivo imaging using positron emission tomography (PET), particularly for neurological conditions. The incorporation of fluorine atoms allows for the labeling with fluorine-18, enhancing imaging capabilities (Dollé et al., 2008).
Potential Antiasthma Agents
The compound's derivatives, specifically triazolo[1,5-c]pyrimidines, have been evaluated as mediator release inhibitors, showcasing activity in the human basophil histamine release assay. This indicates a potential pathway for developing new antiasthma medications (Medwid et al., 1990).
Insecticidal Agents
Derivatives of this compound have been synthesized and tested against the cotton leafworm, Spodoptera littoralis, indicating its potential as an insecticidal agent. Such applications are crucial for agricultural improvements and pest management strategies (Fadda et al., 2017).
Anticancer Agents
The structural framework of this compound has been utilized in the synthesis of triazolopyrimidines as anticancer agents. These derivatives show a unique mechanism of tubulin inhibition, different from that of paclitaxel, and are capable of overcoming resistance attributed to several multidrug resistance transporter proteins. This opens new avenues for cancer therapy (Zhang et al., 2007).
Antimicrobial Agents
Various synthesized derivatives based on the compound's structure have been evaluated for antimicrobial activities. Such studies are pivotal for the discovery of new antibiotics and the fight against resistant microbial strains (Farghaly & Hassaneen, 2013).
Novel Synthetic Methodologies
Research has also focused on developing new synthetic routes and methodologies for creating derivatives of this compound, which are valuable for producing various heterocyclic compounds. These synthetic advancements contribute significantly to medicinal chemistry and drug discovery processes (Hassneen & Abdallah, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N6OS/c20-11-5-7-12(8-6-11)29-17-16(27-28-29)18(25-10-24-17)31-9-15(30)26-14-4-2-1-3-13(14)19(21,22)23/h1-8,10H,9H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMMXUNRLAJFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide](/img/structure/B2569426.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2569428.png)
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2569431.png)
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2569432.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone](/img/structure/B2569435.png)
![N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2569437.png)


![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2569444.png)

